Fvptdvgpfaf
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Overview
Description
FVPTDVGPFAF is a synthetic peptide that has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound is part of a class of peptides that have shown significant potential in the treatment of conditions such as migraines due to their ability to inhibit CGRP, a neuropeptide involved in vasodilation and pain transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FVPTDVGPFAF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
FVPTDVGPFAF primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions, particularly involving the cysteine residues if present, leading to the formation of disulfide bonds.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers
Oxidation Reagents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. During oxidation reactions, disulfide bonds may form between cysteine residues, leading to the formation of cyclic peptides .
Scientific Research Applications
FVPTDVGPFAF has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating CGRP receptors, which are involved in various physiological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of migraines and other conditions involving CGRP.
Mechanism of Action
FVPTDVGPFAF exerts its effects by binding to the CGRP receptor, thereby blocking the binding of CGRP. This inhibition prevents the activation of the receptor, which in turn reduces vasodilation and pain transmission. The molecular targets of this compound include the CGRP receptor, which is a G-protein coupled receptor (GPCR) involved in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
FVPTNVGPFAF: Another CGRP receptor antagonist with a similar structure but differing in the presence of asparagine instead of aspartic acid at position 31.
CGRP 8-37: A truncated form of CGRP that also acts as a receptor antagonist.
Uniqueness
FVPTDVGPFAF is unique due to its high affinity for the CGRP receptor and its ability to act as a potent antagonist. The presence of specific amino acid residues, such as proline at position 34, contributes to its increased binding affinity and stability compared to other similar compounds .
Properties
Molecular Formula |
C60H81N11O15 |
---|---|
Molecular Weight |
1196.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H81N11O15/c1-33(2)48(67-54(79)42(31-47(74)75)65-58(83)50(36(6)72)69-56(81)45-25-17-27-71(45)59(84)49(34(3)4)68-52(77)40(61)28-37-18-10-7-11-19-37)57(82)62-32-46(73)70-26-16-24-44(70)55(80)64-41(29-38-20-12-8-13-21-38)53(78)63-35(5)51(76)66-43(60(85)86)30-39-22-14-9-15-23-39/h7-15,18-23,33-36,40-45,48-50,72H,16-17,24-32,61H2,1-6H3,(H,62,82)(H,63,78)(H,64,80)(H,65,83)(H,66,76)(H,67,79)(H,68,77)(H,69,81)(H,74,75)(H,85,86)/t35-,36+,40-,41-,42-,43-,44-,45-,48-,49-,50-/m0/s1 |
InChI Key |
COFTYEBEOOYCDC-KTHKGSMISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
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